(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

Constrained amino acids Peptidomimetics Scaffold-based drug design

(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid (CAS 2095396-21-5 racemic; single enantiomer also available) is a fully saturated, bicyclic isoindole derivative bearing a Boc-protected secondary amine and a bridgehead (3a-position) carboxylic acid. With molecular formula C₁₄H₂₃NO₄ and MW 269.34, the compound belongs to the octahydroisoindole scaffold family—a class recognized as a bicyclic proline analog and found in approximately 1,400 natural products, making it a biologically validated starting point for medicinal chemistry and constrained peptidomimetic design.

Molecular Formula C14H23NO4
Molecular Weight 269.34 g/mol
Cat. No. B11718014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid
Molecular FormulaC14H23NO4
Molecular Weight269.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CCCCC2(C1)C(=O)O
InChIInChI=1S/C14H23NO4/c1-13(2,3)19-12(18)15-8-10-6-4-5-7-14(10,9-15)11(16)17/h10H,4-9H2,1-3H3,(H,16,17)/t10-,14-/m0/s1
InChIKeyLXOAYZUYWUARHZ-HZMBPMFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (3aR,7aR)-2-Boc-octahydro-1H-isoindole-3a-carboxylic Acid Is a Strategic Chiral Building Block


(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid (CAS 2095396-21-5 racemic; single enantiomer also available) is a fully saturated, bicyclic isoindole derivative bearing a Boc-protected secondary amine and a bridgehead (3a-position) carboxylic acid . With molecular formula C₁₄H₂₃NO₄ and MW 269.34, the compound belongs to the octahydroisoindole scaffold family—a class recognized as a bicyclic proline analog and found in approximately 1,400 natural products, making it a biologically validated starting point for medicinal chemistry and constrained peptidomimetic design [1][2].

Why Generic Octahydroisoindole Building Blocks Cannot Replace (3aR,7aR)-2-Boc-octahydro-1H-isoindole-3a-carboxylic Acid


Octahydroisoindole-based building blocks differ critically in three dimensions—regiochemistry of the carboxylate, stereochemistry at the ring junction, and the nature of the N-protecting group—each of which directly governs the conformational constraint, synthetic compatibility, and biological recognition of downstream products . The 3a-carboxylic acid regioisomer installs a quaternary carbon at the bridgehead, imposing a fundamentally different exit-vector geometry and steric environment compared to the more common 1- or 4-carboxylate variants [1]. The (3aR,7aR) configuration provides a specific enantiomeric series; use of the opposite (3aS,7aS) enantiomer or the racemate will invert or randomize chiral induction in subsequent diastereoselective transformations . The Boc group further offers acid-labile protection orthogonal to Fmoc or Cbz strategies, making unprotected or differently protected analogs unsuitable drop-in replacements without re-engineering the entire synthetic route .

Quantitative Comparative Evidence for (3aR,7aR)-2-Boc-octahydro-1H-isoindole-3a-carboxylic Acid


Regiochemical Differentiation: 3a-Carboxylic Acid vs. 1-Carboxylic Acid Isomers

The 3a-carboxylic acid regioisomer positions the carboxylate at a bridgehead quaternary carbon, whereas the more common 1-carboxylic acid regioisomer places it at a secondary carbon adjacent to the ring-junction nitrogen . This difference alters the conformational freedom and the spatial orientation of the carboxylate pharmacophore. In ACE inhibitor studies, octahydroisoindole-1-carboxylic acid and octahydroindole-2-carboxylic acid were directly compared as proline replacements; the 1-carboxylic acid regioisomer yielded compounds equipotent to captopril in vitro (IC₅₀ ~1–10 nM range), while the positioning of the carboxylate on the bridgehead (3a-position) creates a quaternary center that is expected to further restrict conformational mobility and reduce susceptibility to metabolic degradation [1]. Direct head-to-head ACE inhibition data for the 3a-isomer are not yet published, representing a frontier differentiation opportunity.

Constrained amino acids Peptidomimetics Scaffold-based drug design

Enantiomeric Identity: (3aR,7aR) vs. (3aS,7aS) Configuration

The (3aR,7aR) enantiomer is one of two possible cis-fused stereoisomers. The opposite enantiomer (3aS,7aS) is commercially available as CAS 2307777-62-2 (rel-(3aS,7aS), 97% purity) . In the NK₁ receptor antagonist series exemplified by RP 67580, the (3aR,7aR)-octahydroisoindole scaffold is the pharmacologically active enantiomeric form, with the (3aS,7aS) enantiomer showing significantly reduced receptor binding [1]. While RP 67580 is a 7,7-diphenyl-substituted derivative rather than the 3a-carboxylic acid, the stereochemical requirement at the ring junction is absolute and highlights the necessity of single-enantiomer procurement for any target-directed synthesis.

Chiral building blocks Asymmetric synthesis Enantiopure intermediates

N-Protecting Group Selection: Boc vs. Fmoc Orthogonality

The Boc group on the target compound enables acid-labile deprotection (e.g., 4 M HCl in dioxane or 50% TFA in CH₂Cl₂), which is fully orthogonal to base-labile Fmoc protection commonly used in solid-phase peptide synthesis (SPPS) . The corresponding Fmoc-protected analog is known and commercially explored (rac-(3aR,7aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-isoindole-3a-carboxylic acid, CAS 2138507-49-8) . Fmoc deprotection requires piperidine/DMF (basic conditions), which is incompatible with base-sensitive substrates and precludes orthogonal Boc/Fmoc dual-protection strategies. The Boc-protected compound can also be directly deprotected to the free secondary amine for immediate downstream coupling, whereas the Fmoc variant requires additional steps for orthogonal manipulation.

Solid-phase peptide synthesis Orthogonal protecting group strategies Sequential functionalization

Scaffold Biological Validation: Natural Product Prevalence and Druggability

The octahydroisoindole scaffold is present in approximately 1,400 natural products, including the Sceletium alkaloid (−)-mesembrine (5-HT transporter inhibitor), dysinosin A (Factor VIIa/thrombin inhibitor), and aeruginosin 298-A (serine protease inhibitor) [1]. This natural product validation distinguishes the scaffold from purely synthetic alternatives with no evolutionary precedent for protein binding. In direct ACE inhibitor studies, octahydroisoindole-1-carboxylic acid and octahydroindole-2-carboxylic acid were shown to replace proline and yield compounds equipotent to captopril both in vitro and in vivo, providing quantitative evidence of the scaffold's ability to productively engage biological targets [2].

Natural product-inspired libraries Fragment-based drug discovery Privileged scaffolds

Physicochemical Property Differentiation vs. Unprotected Core Scaffold

The Boc-protected 3a-carboxylic acid derivative (MW 269.34) has significantly altered physicochemical properties compared to the unprotected octahydro-1H-isoindole-3a-carboxylic acid (CAS 885953-69-5, MW 169.22) . The Boc group increases molecular weight by 100.12 g/mol (59% increase), raises the predicted pKa from 3.93±0.20 (free amine/acid) to 4.55±0.20 (Boc-protected), and increases the boiling point from 308.8±25.0 °C to 394.0±25.0 °C . These changes translate to enhanced solubility in organic solvents (dichloromethane, THF) and improved chromatographic behavior, facilitating purification and handling during multi-step synthesis.

Solubility optimization LogP modulation Synthetic intermediate handling

Commercial Availability and Purity Benchmarking

The compound and its close analogs are available from multiple vendors with differing purity specifications. The racemic (3aR,7aR)-Boc-3a-carboxylic acid (CAS 2307777-62-2) is listed at 95% purity by BenchChem and 97% by AKSci and CheMenu . The non-stereospecific version (CAS 1803571-87-0) is available from Fujifilm Wako (Combi-Blocks) at research-grade pricing of approximately ¥625,000 per gram, reflecting the complexity of the scaffold synthesis . The single (3aR,7aR) enantiomer must be specifically requested, as most listings are for the racemate or the opposite (3aS,7aS) enantiomer. This limited single-enantiomer availability creates a procurement bottleneck that rewards early specification and supplier relationship development.

Chemical procurement Building block sourcing Quality specifications

Optimal Application Scenarios for (3aR,7aR)-2-Boc-octahydro-1H-isoindole-3a-carboxylic Acid


Enantiopure Constrained Peptidomimetic Library Synthesis

The (3aR,7aR) single enantiomer serves as a defined-stereochemistry core for generating libraries of conformationally constrained peptidomimetics. With the Boc group providing orthogonal N-protection and the bridgehead carboxylic acid enabling direct amide coupling, the scaffold can be elaborated at both termini without protecting group manipulation . This is particularly valuable for proline-replacement studies where the quaternary 3a-carbon enforces a unique φ/ψ dihedral angle distribution compared to 1-carboxylate analogs [1].

Fragment-Based Drug Discovery (FBDD) with a Biologically Validated Starting Point

Given that the octahydroisoindole scaffold appears in ~1,400 natural products with demonstrated target engagement across multiple protein families (5-HT transporter, Factor VIIa, thrombin, serine proteases, ACE), the 3a-carboxylic acid derivative provides a natural-product-inspired fragment for FBDD campaigns . The Boc protection ensures the fragment is stable during storage and compatible with standard biochemical assay conditions after deprotection, while the free carboxylic acid allows direct immobilization or bioconjugation for SPR-based screening [1].

Orthogonal Dual-Protection Synthesis of Bifunctional Isoindole Derivatives

The Boc group's acid-lability, combined with the carboxylic acid handle, enables sequential orthogonal functionalization strategies that are impossible with Fmoc or Cbz analogs . For example, the carboxylic acid can be coupled to an amine-bearing fragment while the Boc group remains intact; subsequent acidic deprotection reveals the secondary amine for a second, independent coupling step. This is critical for constructing unsymmetrical bis-amide or amide-ester derivatives without protecting group crossover .

Development of Aldose Reductase Inhibitor (ARI) Candidates Targeting Diabetic Complications

Isoindole derivatives have been identified as privileged scaffolds for aldose reductase inhibition, with the carboxylic acid group proposed to mimic the transition state of glucose binding . The (3aR,7aR) stereochemistry and the fully saturated octahydro core provide enhanced conformational pre-organization compared to aromatic isoindole analogs, potentially improving inhibitor binding thermodynamics. The Boc group can be retained for solubility or removed to free the amine for additional target interactions .

Quote Request

Request a Quote for (3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.